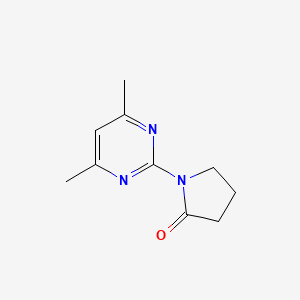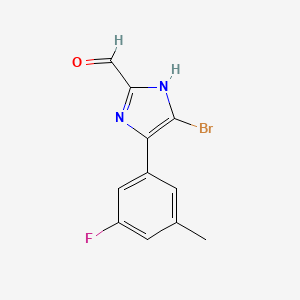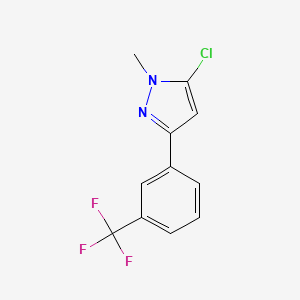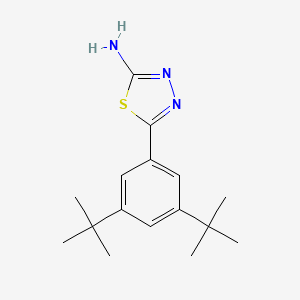
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with pyrrolidinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethyl-2-pyrimidinyl)-4-piperidinecarboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidinone ring.
4,6-Dimethyl-2-pyrimidinyl)-1-piperazinyl derivatives: These compounds have a piperazine ring and are used in different applications.
Uniqueness
1-(4,6-Dimethyl-2-pyrimidinyl)-2-pyrrolidinone is unique due to its specific combination of a pyrimidine and pyrrolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H13N3O |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H13N3O/c1-7-6-8(2)12-10(11-7)13-5-3-4-9(13)14/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
UCRLOPCWLMBXGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCCC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-yl)ethanone](/img/structure/B15335154.png)





![Bicyclo[2.2.2]oct-2-ene-2,3-dicarboxylic acid](/img/structure/B15335187.png)
![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)
![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)


![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)

